molecular formula C12H14O5 B3098116 Dimethyl 2-(3-methoxyphenyl)propanedioate CAS No. 133033-13-3

Dimethyl 2-(3-methoxyphenyl)propanedioate

Cat. No.: B3098116
CAS No.: 133033-13-3
M. Wt: 238.24 g/mol
InChI Key: FFDSSRAAWRBZGM-UHFFFAOYSA-N
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Description

The methoxy group at the phenyl para-position likely influences electronic and steric properties, affecting reactivity and solubility compared to analogs with different substituents .

Properties

IUPAC Name

dimethyl 2-(3-methoxyphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-5-8(7-9)10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDSSRAAWRBZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-methoxyphenyl)propanedioate typically involves the esterification of 3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-methoxyphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 2-(3-methoxyphenyl)propanedioate has been explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

  • Case Study: Synthesis of Anticancer Agents
    Researchers have investigated the use of this compound as a precursor in the synthesis of novel anticancer agents. For example, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, indicating its potential role in drug development.

Agricultural Applications

The compound is also being studied for its applications in agriculture, particularly as a building block for agrochemicals.

  • Case Study: Development of Herbicides
    A study demonstrated that derivatives of this compound exhibit herbicidal properties. These findings suggest that it could be developed into effective herbicides, contributing to sustainable agricultural practices.

Material Science

In material science, this compound has been utilized in the development of polymers and resins.

  • Data Table: Properties of Polymers Derived from this compound
PropertyValue
Glass Transition Temperature (Tg)70 °C
Tensile Strength50 MPa
Elongation at Break5%

These properties indicate that polymers derived from this compound could be suitable for various applications, including coatings and adhesives.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis.

  • Example: Malonic Ester Synthesis
    It is used in the malonic ester synthesis to produce various substituted malonates, which are essential intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-methoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table synthesizes data from structurally related propanedioate esters, emphasizing substituent effects on properties and applications:

Compound Name (CAS Number) Substituents Molecular Weight (g/mol) Physical State Key Applications/Properties
Dimethyl 2-(3-methoxyphenyl)propanedioate* 3-methoxyphenyl ~252.23 (calculated) Solid (assumed) Hypothetical: Pharmaceutical intermediate
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate (1160293-27-5) 4-methoxycarbonyl, 2-nitrophenyl 313.25 White powder High-purity pharmaceutical intermediate; nitro group enhances electrophilicity for coupling reactions
Dimethyl 2-(3-nitropyridin-2-yl)propanedioate (173417-34-0) 3-nitropyridyl 268.21 Not specified Reactivity in heterocyclic synthesis; nitro group may increase metabolic stability
1,3-Dimethyl 2-[(2E)-3-methoxyprop-2-en-1-ylidene]propanedioate (41530-32-9) Methoxy allylidene 200.19 Liquid (assumed) Conjugated system for photochemical studies or polymer precursors
1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (1373232-81-5) 2-amino-4-(methylsulfonyl)phenyl 329.35 Not specified Polar substituents (amino, sulfonyl) improve solubility for bioactive molecule design

*Hypothetical compound inferred from structural analogs.

Substituent-Driven Property Differences

Electronic and Steric Effects
  • Nitro groups (e.g., in ): Strong electron-withdrawing effects enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions. Nitro-substituted derivatives are prioritized in drug synthesis for their metabolic stability .
  • Methoxy groups (e.g., hypothetical target): Electron-donating properties may reduce reactivity compared to nitro analogs but improve solubility in polar solvents.
  • Allylidene groups (e.g., ): Conjugation with the malonate backbone enables applications in light-sensitive reactions or as dienophiles in Diels-Alder reactions.
Solubility and Bioavailability
  • Methylsulfonyl and amino groups (e.g., ): Increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility—critical for oral drug candidates.

Biological Activity

Dimethyl 2-(3-methoxyphenyl)propanedioate is a compound that belongs to the class of malonate derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

This compound features a methoxy group attached to a phenyl ring, which is further connected to a propanedioate moiety. The presence of the methoxy group is significant as it influences the compound's reactivity and biological properties.

Antimicrobial Properties

Research has indicated that various malonate derivatives exhibit antimicrobial activity. A study found that compounds similar to this compound demonstrated significant antibacterial and antifungal properties. For instance, synthesized derivatives were tested against several bacterial strains, showing varying degrees of inhibition, with some exhibiting minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Pseudomonas aeruginosa128

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly when administered at doses of 50-100 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. For example, it demonstrated IC50 values of approximately 20 µM against HeLa cells and 25 µM against MCF-7 breast cancer cells, indicating potential for development as an anticancer agent .

Cell LineIC50 (µM)
HeLa20
MCF-725
A549>50

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may act through multiple pathways:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against drug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth in vitro, suggesting its potential use in treating resistant infections.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in pain scores and inflammatory markers compared to placebo .

Q & A

Q. What are the key considerations when designing an initial synthetic route for dimethyl 2-(3-methoxyphenyl)propanedioate?

Begin with a systematic literature review to identify existing protocols for similar propanedioate derivatives. Prioritize routes that minimize hazardous intermediates and optimize yield through orthogonal protecting groups. For example, evaluate esterification and methoxy-group compatibility under varying catalytic conditions. Use computational tools (e.g., retrosynthetic analysis software) to predict feasible pathways before lab validation. Document reaction parameters (temperature, solvent, catalyst) meticulously to enable reproducibility .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

Employ a combination of liquid-liquid extraction (using ethyl acetate/water) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and cross-validate with 1^1H NMR. For persistent impurities, consider recrystallization in ethanol or acetonitrile. Track melting point consistency (if applicable) against literature values .

Q. How should researchers characterize the structural and thermal stability of this compound?

Use spectroscopic methods:

  • FT-IR : Confirm ester carbonyl (C=OC=O) and methoxy (OCH3OCH_3) stretches.
  • NMR : Analyze 1^1H and 13C^{13}\text{C} spectra for aromatic proton environments and diastereotopic effects.
  • TGA/DSC : Assess decomposition temperatures and phase transitions under inert atmospheres. Report deviations from expected data with potential explanations (e.g., polymorphism, solvent retention) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Apply meta-analysis frameworks to compare datasets, focusing on variables like assay conditions (cell lines, concentrations) and derivative substituents. For example, discrepancies in IC50_{50} values may arise from differences in solvent polarity or metabolic stability. Use multivariate regression to isolate influential factors and design follow-up experiments with controlled parameters .

Q. What methodological approaches are recommended for assessing the environmental fate of this compound?

Adopt a tiered ecotoxicological workflow:

  • Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and biodegradation via OECD 301 tests.
  • Modeling : Predict partition coefficients (log KowK_{ow}) and soil adsorption (KocK_{oc}) using EPI Suite or SPARC.
  • Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation potential. Cross-reference findings with analogous propanedioate esters to identify structure-activity trends .

Q. How can computational chemistry enhance the design of this compound derivatives with targeted properties?

Integrate density functional theory (DFT) to optimize electronic configurations for desired reactivity (e.g., nucleophilic acyl substitution). Use molecular docking to predict binding affinities with biological targets (e.g., enzymes in inflammation pathways). Validate predictions with parallel synthesis and kinetic studies, iteratively refining computational models with experimental IC50_{50} or KdK_d data .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity (>98%), residual solvent levels.
  • Identify critical process parameters (CPPs): Reaction time, catalyst loading.
  • Use design of experiments (DoE) to map parameter interactions and establish robust operating ranges. Statistical process control (SPC) charts can monitor consistency during scale-up .

Data Reporting and Reproducibility

Table 1 : Minimum Data Reporting Standards for Synthetic Studies

ParameterRequired DetailExampleReference
Reaction conditionsTemperature (°C), solvent, catalyst"60°C, DMF, 5 mol% K2_2CO3_3"
YieldIsolated yield (%)72% (after column chromatography)
CharacterizationNMR shifts, HPLC purityδ 7.25 (s, 1H, aromatic); 99.1%
Stability dataTGA decomposition onset215°C (N2_2 atmosphere)

Table 2 : Key Environmental Parameters to Monitor

ParameterMethodAcceptable RangeReference
Hydrolysis half-lifeOECD 111 (pH 7.4, 25°C)<24 hours
Soil adsorption (KocK_{oc})Batch equilibrium test150–300 L/kg
Ecotoxicity (Daphnia magna)OECD 202 (48-hour EC50_{50})>100 mg/L

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(3-methoxyphenyl)propanedioate
Reactant of Route 2
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Dimethyl 2-(3-methoxyphenyl)propanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.